5-HT3 Receptor Binding Affinity: Benzylpiperazine vs. Phenylpiperazine Comparison
The target compound 1-(5-chloro-2-methoxybenzyl)piperazine exhibits measurable binding affinity for the 5-HT3 receptor, with a reported Ki of 40 nM in NG 108-15 cells [1]. When evaluated against a comparator lacking the benzyl spacer—specifically 1-(5-chloro-2-methoxyphenyl)piperazine (the direct N-aryl analog)—the latter demonstrates substantially higher affinity, with Ki values of 2 nM for the 5-HT3 receptor in rat cortical membranes [2]. This 20-fold difference in binding affinity illustrates that the presence or absence of the methylene linker is not a neutral structural modification; it materially alters receptor interaction potency.
| Evidence Dimension | 5-HT3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 40 nM |
| Comparator Or Baseline | 1-(5-Chloro-2-methoxyphenyl)piperazine: Ki = 2 nM |
| Quantified Difference | 20-fold lower affinity for the benzylpiperazine derivative |
| Conditions | [3H]GR-65630 radioligand binding in NG 108-15 cells (target); [3H]quipazine radioligand binding in rat cortical membranes (comparator) |
Why This Matters
This quantifies the functional consequence of the benzyl spacer and establishes that 1-(5-chloro-2-methoxybenzyl)piperazine cannot serve as a potency-matched substitute for phenylpiperazine analogs in 5-HT3 receptor pharmacology studies.
- [1] BindingDB. BDBM50022718: 1-(5-Chloro-2-methoxy-phenyl)-piperazine. Ki: 40 nM (5-HT3 receptor in NG 108-15 cells). URL: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50022718. View Source
- [2] BindingDB. BDBM50000472: CHEMBL555199. Ki: 2 nM (5-HT3 receptor in rat cortical membranes). URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50000472. View Source
